(3,5-Dibromo-4-methoxyphenyl)methanol is an organic compound with the molecular formula CHBrO. This compound features two bromine substituents, a methoxy group, and a hydroxymethyl group attached to a benzene ring, making it a notable member of the phenolic compounds. The compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules and has potential biological applications, including antimicrobial and antifungal properties .
The synthesis of (3,5-Dibromo-4-methoxyphenyl)methanol typically involves the bromination of 4-methoxybenzyl alcohol. This reaction is conducted using bromine in a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions are meticulously controlled to achieve selective bromination at the 3 and 5 positions of the benzene ring.
The molecular structure of (3,5-Dibromo-4-methoxyphenyl)methanol can be represented as follows:
This structure indicates that the compound has a methoxy group (-OCH) and a hydroxymethyl group (-CHOH) attached to a dibrominated phenyl ring .
(3,5-Dibromo-4-methoxyphenyl)methanol can undergo several types of chemical reactions:
The major products from these reactions include:
The mechanism of action for (3,5-Dibromo-4-methoxyphenyl)methanol primarily relates to its interactions within biological systems. It has been studied for its potential as an allosteric modulator of muscarinic receptors, particularly M1 muscarinic receptors. The compound enhances acetylcholine signaling by binding to these receptors and altering their activity.
Key chemical properties include:
Relevant data from solubility modeling indicates that the compound's solubility can be influenced by solvent mixtures, which is important for its applications in various chemical processes .
(3,5-Dibromo-4-methoxyphenyl)methanol has diverse applications across several fields:
This compound illustrates significant potential both as a synthetic intermediate and in biological research contexts, warranting further exploration of its properties and applications.
(3,5-Dibromo-4-methoxyphenyl)methanol (C₈H₈Br₂O₂, CAS 114113-99-4) serves as a versatile precursor in Pd-catalyzed C–O bond-forming reactions. Its ortho-bromine substituents enable sequential functionalization through ligand-controlled coupling strategies. The commercial ligand t-BuBrettPhos (L2) facilitates efficient etherification with activated (electron-deficient) aryl halides at mild temperatures (rt–60°C), achieving >96% yield in model reactions with n-BuOH. For challenging unactivated substrates (e.g., electron-rich aryl chlorides), the hybrid biaryl phosphine ligand L8 significantly outperforms L2, increasing yields by up to 76% in couplings with fluorinated benzyl alcohols. This selectivity stems from L8’s optimized steric bulk, which accelerates reductive elimination while suppressing β-hydride elimination—a critical limitation in conventional systems [3].
Table 1: Ligand Performance in Pd-Catalyzed O-Arylation of (3,5-Dibromo-4-methoxyphenyl)methanol Derivatives
Ligand | Electrophile Type | Optimal Temp. | Yield Range | Key Applications |
---|---|---|---|---|
L2 (t-BuBrettPhos) | Activated aryl bromides | rt–60°C | 84–96% | Methyl ethers, heterocycle couplings |
L8 | Unactivated aryl chlorides | rt | 80–97% | Hindered/fluorinated alcohol arylation |
RockPhos (L1) | Activated heteroaryl halides | 40–80°C | 29–84% | Pyridine/quinoline functionalization |
The compound’s bromine sites also enable iterative cross-coupling for synthesizing pharmacologically relevant scaffolds. For example, Suzuki-Miyaura coupling at the 3- or 5-position precedes O-arylation, enabling access to unsymmetrical 6,8-dibromo-5,7-dimethoxyflavones—potent α-glucosidase inhibitors with IC₅₀ values <10 μM. DFT studies confirm bromine’s σ-hole facilitates halogen bonding with enzyme active sites, stabilizing inhibitor complexes [9].
Direct reductive debromination of (3,5-dibromo-4-methoxyphenyl)methanol employs millimeter-scale palladized sponge iron (Pd-s-Fe⁰) bimetals. XPS analysis (Pd 3d₃/₂ peak at 335.1 eV) confirms Pd⁰ deposition via galvanic displacement:$$\ce{PdCl6^2- + 2Fe^0 -> Pd^0 + 2Fe^{2+} + 6Cl-}$$The mechanism bifurcates based on solvent polarity:
Table 2: Solvent Effects on Pd-s-Fe⁰-Mediated Debromination
Solvent System | Primary Reductant | Debromination Rate (k, min⁻¹) | Major Intermediate |
---|---|---|---|
H₂O/MeOH (1:1) | [H]* | 0.28 ± 0.03 | (3-Bromo-4-methoxyphenyl)methanol |
CH₂Cl₂ (100%) | e⁻ transfer | 0.11 ± 0.02 | Radical anion adducts |
IPA (100%) | [H]* (minor) | 0.09 ± 0.01 | Unreacted starting material |
Kinetic profiling reveals a 50% rate enhancement at pH 5 vs. pH 9, attributable to accelerated Fe⁰ corrosion and [H]* generation under acidic conditions. The optimal Pd loading is 0.08 wt%, exceeding which promotes Pd aggregation and reduces reactive surface area [7].
Ultrasound irradiation (20–40 kHz, 150–300 W/L) dramatically enhances mass transfer in Pd-s-Fe⁰-mediated reactions of (3,5-dibromo-4-methoxyphenyl)methanol. Cavitational microbubbles collapse near Pd-s-Fe⁰ surfaces, generating transient hotspots (4,500 K) that:
Table 3: Ultrasonic Parameters vs. Catalytic Efficiency
Parameter | Baseline (Silent) | Optimized Ultrasound | Enhancement Factor |
---|---|---|---|
Frequency | N/A | 20 kHz | — |
Power density | N/A | 300 W/L | — |
Reaction time | 120 min | 25 min | 4.8× |
TBBPA degradation* | 65% | 98% | 1.5× |
*Using analogous brominated substrate [7] |
In chalcone-flavone hybrid synthesis, ultrasound reduces cyclodehydration time of dibrominated precursors from 12 h to 35 min at 50°C. This preserves base-sensitive methoxy groups while achieving >95% conversion to 6,8-dibromo-5,7-dimethoxyflavones—key intermediates for antidiabetic agents. Sonication also suppresses side products like symmetrical biaryls (<2% vs. 15% in silent conditions) [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0